3,3-dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}butanamide
Description
Properties
IUPAC Name |
3,3-dimethyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-15(2,3)8-14(19)17-12-9-16-18(10-12)11-13-6-4-5-7-20-13/h9-10,13H,4-8,11H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTORFEKQICYQJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CN(N=C1)CC2CCCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,3-dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}butanamide typically involves multiple steps, including the formation of the pyrazole ring and the attachment of the tetrahydropyran moiety. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process efficiently.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3-dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}butanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 3,3-dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}butanamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s closest structural analogues include:
Key Observations :
- The oxane moiety enhances polarity, improving aqueous solubility relative to purely aromatic analogues (e.g., ).
- However, the lack of nitro or thiadiazole groups in the target may limit its potency against specific pathogens.
- Synthetic Complexity : The oxane-substituted pyrazole core requires multi-step synthesis, akin to the hydrazine-carbodithioate reactions used in .
Pharmacokinetic and Physicochemical Comparisons
- Lipophilicity : The oxane group in the target compound likely reduces logP compared to trichloroethyl derivatives (e.g., ), balancing membrane permeability and solubility.
- Hydrogen Bonding : The amide and ether groups in the target enhance hydrogen-bonding capacity, similar to the hydroxy-dimethylethyl group in , which is critical for protein binding.
Biological Activity
3,3-Dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}butanamide is a complex organic compound that has garnered interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of approximately 304.35 g/mol. The structure includes a pyrazole ring, an oxane derivative, and a butanamide moiety, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrazole Ring : The initial step usually involves the reaction of hydrazine with a β-diketone under acidic conditions.
- Oxane Introduction : A nucleophilic substitution reaction introduces the oxane ring.
- Final Coupling : The butanamide group is then linked to the pyrazole structure through standard coupling techniques.
Biological Activity
Research indicates that compounds containing pyrazole moieties exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The biological activity of this compound can be summarized as follows:
Anticancer Activity
A study evaluating various pyrazole derivatives found that compounds similar to this compound exhibited significant cytotoxic effects against cancer cell lines. Notably, derivatives demonstrated IC50 values comparable to established anticancer agents like cisplatin .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Interaction with specific enzymes that regulate cellular pathways.
- Receptor Modulation : Binding to receptors that influence cellular signaling pathways.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of pyrazole derivatives for their biological activities:
- Cytotoxicity Studies : A comprehensive evaluation indicated that certain derivatives showed potent cytotoxicity against various carcinoma cell lines while exhibiting low toxicity towards normal cells .
- Structure-Bioactivity Relationship : Research has highlighted the importance of specific structural features in enhancing biological activity, suggesting that modifications to the pyrazole or oxane rings could yield compounds with improved efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
